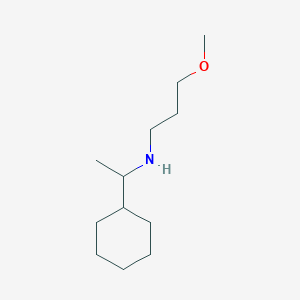
2-(1-Butylpiperidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Butylpiperidin-2-yl)pyridine is a heterocyclic compound that features both a pyridine and a piperidine ring. This compound is part of a larger class of nitrogen-containing heterocycles, which are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry . The presence of both pyridine and piperidine rings in its structure makes it a versatile scaffold for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butylpiperidin-2-yl)pyridine typically involves the formation of the pyridine and piperidine rings followed by their coupling. One common method is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of carbonyl compounds with ammonia or amines . Another approach is the Hantzsch dihydropyridine synthesis, which involves the cyclization of β-ketoesters with ammonia and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using catalysts to improve yield and efficiency. The use of rare-earth catalysts for the C-H addition to olefins is one such method . Additionally, mechanochemical activation of magnesium metal can facilitate the direct alkylation of pyridines .
化学反応の分析
Types of Reactions
2-(1-Butylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine or piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridines, and various substituted derivatives of the original compound.
科学的研究の応用
2-(1-Butylpiperidin-2-yl)pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(1-Butylpiperidin-2-yl)pyridine involves its interaction with various molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an inhibitor of certain kinases or as a ligand for G-protein coupled receptors . The exact pathways involved depend on the specific application and the derivative used.
類似化合物との比較
Similar Compounds
Pyridine: A simpler structure with only a pyridine ring.
Piperidine: Contains only a piperidine ring.
Bipyridine: Contains two pyridine rings connected by a single bond.
Uniqueness
2-(1-Butylpiperidin-2-yl)pyridine is unique due to the combination of both pyridine and piperidine rings in its structure. This dual-ring system provides a versatile scaffold that can interact with a wide range of biological targets and undergo various chemical modifications, making it valuable in multiple fields of research and industry .
特性
分子式 |
C14H22N2 |
|---|---|
分子量 |
218.34 g/mol |
IUPAC名 |
2-(1-butylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C14H22N2/c1-2-3-11-16-12-7-5-9-14(16)13-8-4-6-10-15-13/h4,6,8,10,14H,2-3,5,7,9,11-12H2,1H3 |
InChIキー |
QVILVZJRCGDQMJ-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CCCCC1C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


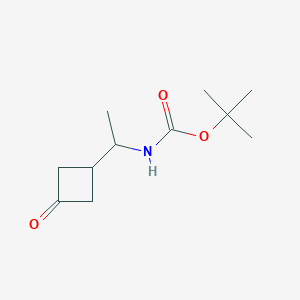
![3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15230155.png)
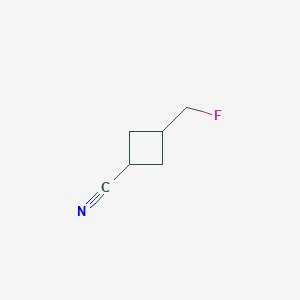
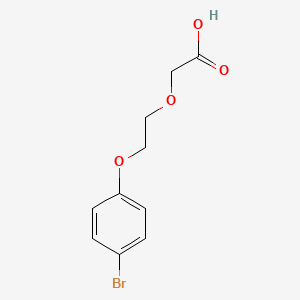
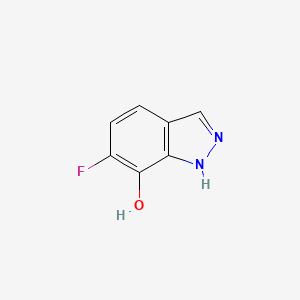
![Tert-butyl 9-cyano-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B15230189.png)

![2-Methoxy-6-azaspiro[3.5]nonanehydrochloride](/img/structure/B15230199.png)
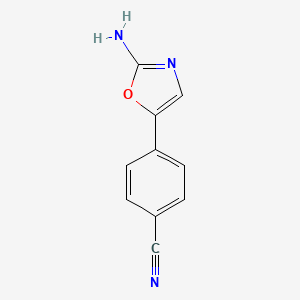
![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B15230201.png)

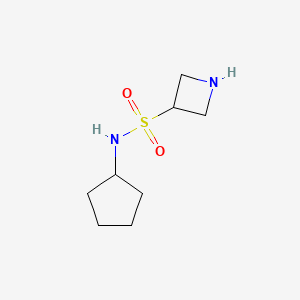
![tert-Butyl(1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15230217.png)
